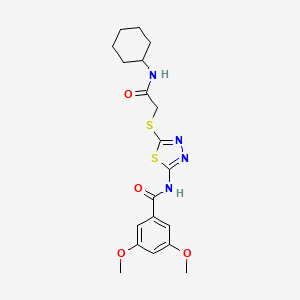![molecular formula C21H18Cl2N4O2S B3020674 7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione CAS No. 374608-32-9](/img/no-structure.png)
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione , commonly known as clomazone , is an agricultural herbicide . It serves as the active ingredient in products such as “Command” and “Commence” . The molecular structure of clomazone consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone . It appears as a white solid .
Molecular Structure Analysis
Clomazone’s molecular formula is C21H18Cl2N4O2S , with a molar mass of 461.36 g/mol . The key features of its structure include the 2-chlorobenzyl group and the isoxazolidinone ring . These structural elements contribute to its herbicidal properties.
Chemical Reactions Analysis
Clomazone undergoes various chemical reactions, including degradation and adsorption in soil. Its biological degradation results in a soil half-life ranging from one to four months . Encapsulation techniques help reduce volatility and minimize off-target damage to sensitive plants. Clomazone suppresses the biosynthesis of chlorophyll and other plant pigments .
Physical And Chemical Properties Analysis
- Melting Point : Clomazone melts at 33.9°C (93.0°F) .
- Adsorption : It binds to soil solids, slowing degradation and volatilization .
properties
CAS RN |
374608-32-9 |
|---|---|
Product Name |
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C21H18Cl2N4O2S |
Molecular Weight |
461.36 |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18Cl2N4O2S/c1-25-18-17(19(28)26(2)21(25)29)27(11-13-7-3-5-9-15(13)22)20(24-18)30-12-14-8-4-6-10-16(14)23/h3-10H,11-12H2,1-2H3 |
InChI Key |
YAMNAFQUZUWFMS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



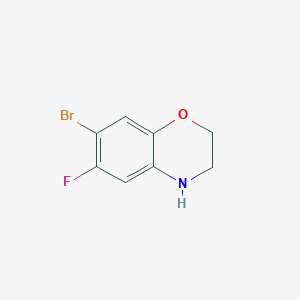
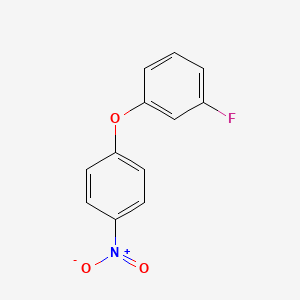

![8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3020597.png)

![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)
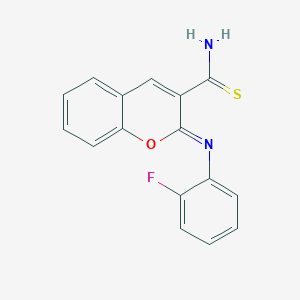


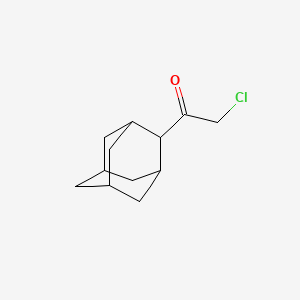
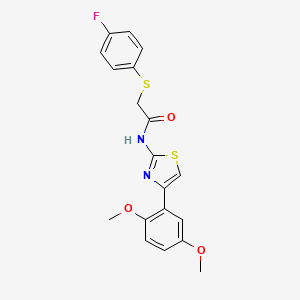
![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)
